molecular formula C23H26N2O3 B2523685 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide CAS No. 851403-31-1

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No. B2523685
CAS RN: 851403-31-1
M. Wt: 378.472
InChI Key: UYFUECGISSQIHP-UHFFFAOYSA-N
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Description

The compound N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their properties, which can provide insights into the analysis of the compound.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This reaction is carried out in water at room temperature and can yield the desired products in quantitative yields . While the specific synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is not detailed, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

Quinoline derivatives can adopt various spatial orientations, which can influence their interactions with other molecules, such as anions. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry, which allows for the formation of channel-like structures through weak interactions . The specific geometry and molecular interactions of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide would require further investigation to determine its unique structural characteristics.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, 2-(quinolin-4-yloxy)acetamides have been shown to inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains . These compounds can also exhibit low toxicity to certain cell lines and show promise as antitubercular agents. The reactivity of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide with biological targets would need to be assessed to understand its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents on the quinoline ring can affect properties such as solubility, melting point, and stability. The compound contains both ethoxy and acetamide groups, which could impact its solubility in organic solvents and water. Additionally, the presence of a dimethyl group on the quinoline ring could influence the compound's electronic properties and reactivity. Detailed analysis of these properties would require experimental data specific to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-4-28-20-7-5-17(6-8-20)13-22(26)24-10-9-18-14-19-11-15(2)16(3)12-21(19)25-23(18)27/h5-8,11-12,14H,4,9-10,13H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFUECGISSQIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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